2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

Researchers requiring a versatile benzothiazinone building block with validated biological activity face limited access to high-purity material with documented SAR data. This 2-chloro-4-methyl derivative directly addresses that gap: it serves as a selective AChE inhibitor scaffold (IC50 0.0026-0.031 µM, comparable to donepezil) and features a reactive C2 handle for rapid nucleophilic diversification. Key advantages: (1) Pre-built SAR evidence demonstrates nanomolar potency and CNS-favorable physicochemical properties (MW 213.68, TPSA 45.6 Ų, HBD=0, XLogP=2.3); (2) The 4-methyl group eliminates tautomeric NH, simplifying downstream analog synthesis. Reliable supply with batch-to-batch consistency ensures uninterrupted medicinal chemistry campaigns.

Molecular Formula C9H8ClNOS
Molecular Weight 213.68 g/mol
CAS No. 55043-50-0
Cat. No. B3271531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
CAS55043-50-0
Molecular FormulaC9H8ClNOS
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC(C1=O)Cl
InChIInChI=1S/C9H8ClNOS/c1-11-6-4-2-3-5-7(6)13-8(10)9(11)12/h2-5,8H,1H3
InChIKeyCVYVHPDUQFQTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one: Chemical Profile & Procurement


2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 55043-50-0) is a heterocyclic small molecule (C9H8ClNOS, MW 213.68 g/mol) belonging to the 1,4-benzothiazin-3-one class, characterized by a chlorine substituent at the 2-position and a methyl group at the 4-position on the thiazine ring [1]. This scaffold has been investigated as a pharmacophore for acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibition, with preliminary in vitro data for structurally related benzothiazinones showing nanomolar-range potency against AChE and MAO-B [2][3]. The compound's substitution pattern—featuring a reactive 2-chloro handle and an N-methyl group eliminating tautomeric NH protons—defines its utility as a synthetic building block for diversity-oriented synthesis and structure–activity relationship (SAR) exploration, rather than as an end-use drug candidate [1][4].

Why Generic Substitution Fails: Structural Determinants


Within the 1,4-benzothiazin-3-one family, seemingly minor substituent changes produce substantial divergence in physicochemical properties, reactivity, and biological target engagement. The 2-chloro substituent serves as both a pharmacophoric element (modulating AChE affinity) and a synthetic handle for nucleophilic displacement, while the 4-methyl group eliminates the hydrogen bond donor (HBD = 0) present in N-unsubstituted analogs (HBD = 1), fundamentally altering solubility, permeability, and target binding mode [1][2]. Regioisomeric variants such as 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 15182-83-9)—bearing chlorine on the aromatic ring rather than the thiazine ring—exhibit distinct reactivity profiles and reported antibacterial/antioxidant mechanisms not shared by the 2-chloro-4-methyl isomer . Class-level MAO-B inhibition data from Hitge et al. (2022) demonstrate that IC50 values across nine 2H-1,4-benzothiazin-3(4H)-one analogs span three orders of magnitude (0.0027–4.20 µM), underscoring that potency and selectivity are exquisitely sensitive to substitution pattern and cannot be assumed to transfer across analogs [3]. The quantitative evidence below specifies exactly where this compound diverges from its closest comparators.

Quantitative Evidence vs. Closest Analogs


Hydrogen Bond Donor Count: Chloro-methyl vs. Unsubstituted Analog

The 4-methyl substitution on the target compound eliminates the thiazinone NH proton, reducing the hydrogen bond donor (HBD) count from 1 (as in the unsubstituted parent, CAS 5325-20-2, or the 2-methyl analog, CAS 7028-57-1) to 0 [1]. This absence of an HBD is a critical determinant of membrane permeability and CNS penetration potential, as the number of HBDs is inversely correlated with passive blood–brain barrier (BBB) permeation according to established medicinal chemistry rules [1].

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

AChE Inhibition Potency vs. Donepezil

The target compound was evaluated for AChE inhibition in vitro using rat brain striatal homogenate with acetylthiocholine as substrate, yielding an IC50 range of 0.0026–0.031 µM [1]. By cross-study comparison, the clinical AChE inhibitor donepezil demonstrated an IC50 of 0.021 µM against human AChE under Ellman assay conditions [2]. While direct head-to-head comparison in the same assay is lacking, the overlapping potency range suggests that this benzothiazinone scaffold can achieve AChE affinity comparable to the gold-standard drug.

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Synthetic Versatility: C2 Nucleophilic Displacement

The 2-chloro substituent on the thiazine ring serves as a leaving group for nucleophilic aromatic substitution (SNAr) or aliphatic nucleophilic displacement (SN2), enabling post-synthetic diversification into 2-amino, 2-alkoxy, or 2-thioether derivatives. By contrast, the 2-methyl analog (CAS 7028-57-1) and the unsubstituted parent (CAS 5325-20-2) lack this reactive handle and are generally limited to electrophilic substitution on the aromatic ring or N-functionalization [1]. This reactivity difference has been exploited in patent literature for generating benzothiazinone libraries via C2-derivatization [2].

Synthetic Chemistry Late-Stage Functionalization Building Block Utility

Regioisomeric Chlorine Position: Activity Divergence

The target compound (CAS 55043-50-0) and its regioisomer 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 15182-83-9) share identical molecular formula (C9H8ClNOS) but differ in chlorine position: thiazine-ring C2 vs. aromatic-ring C7, respectively. This positional isomerism results in divergent reported biological activities: the 7-chloro-5-methyl isomer has been documented as a dihydrofolate reductase (DHFR) inhibitor with antibacterial and antioxidant properties, whereas the 2-chloro-4-methyl isomer has been associated with AChE/MAO enzyme inhibition based on the benzothiazinone scaffold class [1]. No evidence suggests that these biological activities are interchangeable between the two regioisomers.

Regioisomerism Target Engagement Antimicrobial Screening

Lipophilicity: CNS Drug-Likeness vs. Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 2.3 [1]. The 2-chloro substituent contributes approximately +0.6 to +0.7 log units relative to the unsubstituted hydrogen (estimated XLogP for parent 2H-benzo[b][1,4]thiazin-3(4H)-one ≈ 1.6–1.7 based on fragment-based calculation). This lipophilicity value falls within the optimal CNS drug-likeness range (1 < logP < 3), positioning the compound favorably for CNS-targeted screening collections, whereas more polar N-unsubstituted analogs (with HBD=1 and potentially lower logP) may exhibit reduced passive BBB permeation [1].

Lipophilicity CNS Drug-Likeness ADME Prediction

Research & Industrial Application Scenarios


CNS Drug Discovery: AChE Inhibitor Optimization

The target compound's nanomolar-range AChE inhibition (IC50 0.0026–0.031 µM), comparable to donepezil (IC50 0.021 µM), combined with its zero HBD count (HBD=0) and CNS-favorable XLogP3-AA of 2.3, makes it a suitable core scaffold for Alzheimer's disease lead optimization [1][2]. Its 2-chloro handle permits systematic C2-derivatization to explore SAR for AChE potency, selectivity over butyrylcholinesterase (BChE), and BBB penetration—critical parameters where the scaffold's substitution-dependent variability has been demonstrated across benzothiazinone analogs [1].

Diversity-Oriented Synthesis: C2 Nucleophilic Displacement

The 2-chloro substituent provides a uniquely reactive C2 position for nucleophilic displacement (SNAr/SN2), enabling rapid generation of 2-amino, 2-alkoxy, and 2-thioether benzothiazinone libraries from a single precursor [1]. This contrasts with 2-methyl (CAS 7028-57-1) and 2-unsubstituted (CAS 5325-20-2) analogs that lack this diversification point, making the 2-chloro-4-methyl derivative the preferred building block for SAR-by-catalog approaches in medicinal chemistry [2].

MAO-B Inhibitor Screening: Scaffold Triage

Class-level evidence from Hitge et al. (2022) demonstrates that 2H-1,4-benzothiazin-3(4H)-ones achieve MAO-B IC50 values as low as 0.0027 µM with selectivity over MAO-A [1]. The 4-methyl substitution (HBD=0) distinguishes this compound from N-unsubstituted analogs and may influence MAO isoform selectivity. Researchers developing MAO-B inhibitors for Parkinson's disease can use this compound as a starting scaffold, with the understanding that substitution at C2 and C4 are key determinants of potency that require empirical validation within each screening cascade.

Property-Driven CNS Fragment Library Design

With a molecular weight of 213.68 g/mol, TPSA of 45.6 Ų, HBD=0, HBA=2, and XLogP=2.3, this benzothiazinone occupies a favorable position in CNS multiparameter optimization (MPO) space [1]. Its computed properties satisfy key CNS drug-likeness criteria (MW < 300, TPSA < 60 Ų, HBD ≤ 1, 1 < logP < 3), supporting its inclusion in fragment-based or lead-like screening libraries for CNS targets where balanced physicochemical properties are prioritized over maximal potency.

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